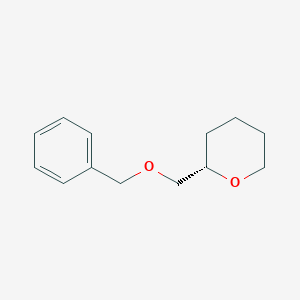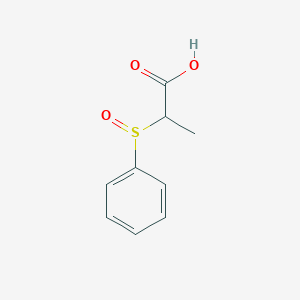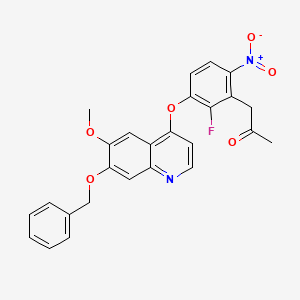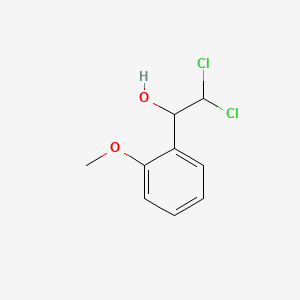
2,2-Dichloro-1-(2-methoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10Cl2O2 It is a chlorinated derivative of 1-(2-methoxyphenyl)ethanol, characterized by the presence of two chlorine atoms at the 2,2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-methoxyphenyl)ethanol typically involves the chlorination of 1-(2-methoxyphenyl)ethanol. One common method is the reaction of 1-(2-methoxyphenyl)ethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(2-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(2-methoxyphenyl)acetone.
Reduction: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethane.
Substitution: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethers or esters.
科学研究应用
2,2-Dichloro-1-(2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-(2-methoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-1-(3-methoxyphenyl)ethanol
- 2,2-Dichloro-1-(2-chloro-5-methoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-methoxyphenyl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the chlorine atoms can result in distinct properties compared to other similar compounds.
属性
分子式 |
C9H10Cl2O2 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI 键 |
ZMGDFBRQSPJGAB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


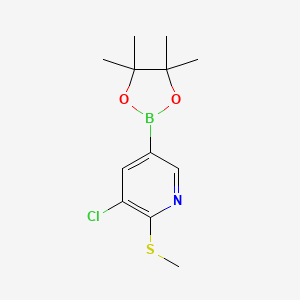
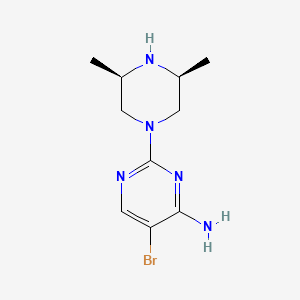
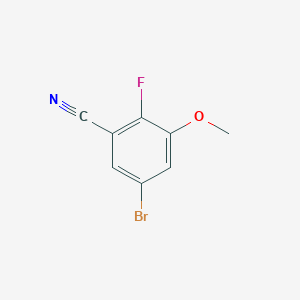
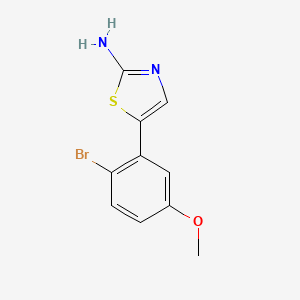
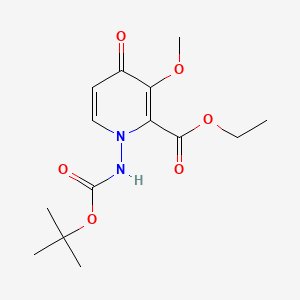
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)

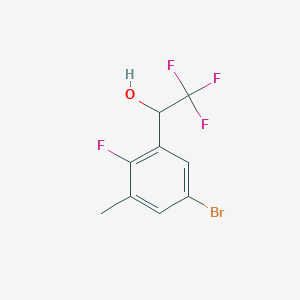
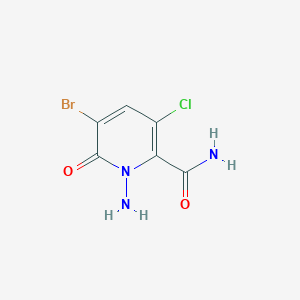
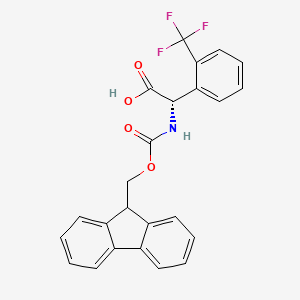
![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
